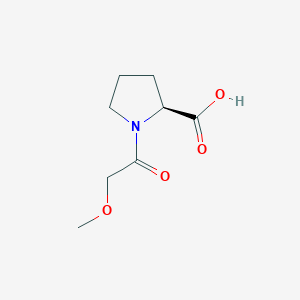

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(2S)-1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

FWRWEUVVHSNRGE-LURJTMIESA-N |

Isomeric SMILES |

COCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

COCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHOXYACETYL)PROLINE typically involves the reaction of proline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXYACETYL)PROLINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2-METHOXYACETYL)PROLINE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-METHOXYACETYL)PROLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity or altering their function . Additionally, it can interact with cellular pathways, influencing processes like signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects on Stability: The 2-methoxyacetyl group in the target compound may confer hydrolytic instability similar to rac-1-acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid, where acetyl groups undergo partial hydrolysis under analytical conditions .

- Biological Activity: Antifungal potency is strongly influenced by substituent complexity. The dibromo-formylphenoxyacetyl derivative exhibits significant activity due to its bulky, electron-withdrawing groups . Simpler analogs like (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid lack reported bioactivity, suggesting that bulky substituents are critical for target engagement.

- Applications in Drug Development: The 2-methylpropanoyl derivative serves as a reference standard for quality control in angiotensin-converting enzyme (ACE) inhibitor synthesis (e.g., Captopril) . The aminoacetyl analog is implicated in peptide metabolism, highlighting the role of pyrrolidine derivatives in biochemical pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via acylation of (S)-proline derivatives. A two-step approach involves:

Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions .

Acylation with 2-methoxyacetyl chloride under controlled conditions (0–5°C, inert atmosphere) to retain stereochemical integrity. Solvent choice (e.g., DCM or THF) and base (e.g., DIPEA) critically influence reaction efficiency .

Post-synthesis, confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) using hexane/isopropanol mobile phases resolves enantiomers effectively .

- NMR spectroscopy (¹H and ¹³C) identifies diastereomeric impurities, particularly in the methoxyacetyl and pyrrolidine moieties .

- Optical rotation measurements correlate with literature values for stereochemical validation .

Q. What chromatographic methods are suitable for purifying (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid from reaction mixtures?

- Methodological Answer :

- Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) removes polar byproducts .

- Preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent enhances resolution of acidic impurities .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the methoxyacetyl group. Lyophilization improves long-term stability (>4 years) . Avoid exposure to moisture, heat, or strong bases, which accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra for this compound?

- Methodological Answer :

- Rotameric equilibria : The methoxyacetyl group may adopt multiple conformations, causing peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and identify dominant conformers .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO-d₆ can shift carboxyl proton signals significantly .

- 2D NMR (COSY, HSQC) clarifies ambiguous assignments, particularly for pyrrolidine ring protons .

Q. What strategies optimize the acylation step to minimize side-product formation?

- Methodological Answer :

- Controlled stoichiometry : Use 1.1–1.2 equivalents of 2-methoxyacetyl chloride to avoid over-acylation .

- Low-temperature acylation (0–5°C) reduces epimerization risks .

- In situ activation : Employ coupling agents like HATU or EDCI to enhance reaction efficiency in polar aprotic solvents .

Q. How does the methoxyacetyl group’s electronic nature affect the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- The electron-withdrawing methoxy group stabilizes the acyl intermediate, facilitating nucleophilic substitutions (e.g., amidation). However, steric hindrance from the pyrrolidine ring may slow reactions at the carboxylate .

- Computational modeling (DFT) predicts reactive sites: the carboxyl group is more nucleophilic than the methoxyacetyl moiety .

Q. In kinetic studies of enzyme inhibition, how can researchers differentiate competitive vs. non-competitive binding mechanisms?

- Methodological Answer :

- Lineweaver-Burk plots : Vary substrate concentration with fixed inhibitor levels. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive binding .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to determine dissociation constants (Kd) and binding stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.